Cyclohexene oxide
Overview
Description
Cyclohexene oxide is a cycloaliphatic epoxide . It can react in cationic polymerization to poly(cyclohexene oxide). As cyclohexene is monovalent, poly(cyclohexene oxide) is a thermoplastic .
Synthesis Analysis
Cyclohexene oxide is produced in an epoxidation reaction from cyclohexene . The epoxidation can take place either in a homogeneous reaction by peracids or heterogeneous catalysis (e.g., silver and molecular oxygen) . In the laboratory, cyclohexene oxide can also be prepared by reacting cyclohexene with magnesium monoperoxyphthalate (MMPP) in a mixture of isopropanol and water as solvent at room temperature .Molecular Structure Analysis
The molecular formula of Cyclohexene oxide is C6H10O . For more detailed structural information, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
Cyclohexene oxide can react in cationic polymerization to poly(cyclohexene oxide) . It has been found that the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes is an efficient way . A detailed kinetic model of cyclohexene oxidation has been proposed based on the low-temperature mechanism of 1,3-cyclohexadiene and the existing high-temperature mechanism of cyclohexene .Physical And Chemical Properties Analysis
Cyclohexene oxide is a colorless liquid . It has a density of 0.97 g/cm³ , a melting point of approximately -40 °C , and a boiling point of approximately 130 °C . It is practically insoluble in water .Scientific Research Applications
Adipic Acid Production : Cyclohexene can be directly oxidized to adipic acid using 30% hydrogen peroxide, providing a more environmentally friendly alternative to traditional nitric acid oxidation methods. This process is significant due to the role of adipic acid in reducing global warming and ozone depletion emissions (Sato, Aoki, & Noyori, 1998).
Ozonolysis Studies : Cyclohexene is used as a proxy for biogenic monoterpenes in studies of oxidation mechanisms and secondary organic aerosol (SOA) formation. Its ozonolysis produces highly oxygenated organic molecules (HOMs), which play a crucial role in SOA formation (Räty et al., 2021).
Uncatalysed Oxidation : The uncatalysed oxidation of cyclohexene with molecular oxygen leads to products like cyclohexenol and cyclohexenone, which are intermediates for manufacturing various chemicals (Mahajani, Sharma, & Sridhar, 1999).
Copolymerization with Carbon Dioxide : Cyclohexene oxide can be copolymerized with carbon dioxide using chromium complexes, resulting in copolymers with almost perfectly alternating structures. This process is notable for its high catalytic activity under atmospheric pressure of CO2 (Nakano, Nakamura, & Nozaki, 2009).
Catalysis Research : Cyclohexene oxidation is used as a test for the acid-base properties of metal oxide catalysts. The products formed, like cyclohexene, reflect the existence of Broensted acid sites (Bezouhanova & Al-Zihari, 1991).
Environmental and Health Impact Studies : Research on the absorption, disposition kinetics, and metabolic pathways of cyclohexene oxide in animals is crucial for understanding its potential impact on human health due to its use in industrial applications (Sauer et al., 1997).
Safety And Hazards
Future Directions
In recent times, the catalytic oxidation of cyclohexene by (immobilized) metalloporphyrin complexes has been found to be an efficient way . The continuous-flow process demonstrates a significant improvement in reaction time for highly selective epoxide production over the batch process due to the efficient mass transfer between the liquid phase and air . This could be a promising direction for future research and industrial applications.
properties
IUPAC Name |
7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWAJLVLEBYIOTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-20-9 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-20-9 | |
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DSSTOX Substance ID |
DTXSID6024880 | |
Record name | Cyclohexene oxide | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | 1,2-Epoxycyclohexane | |
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Boiling Point |
129-130 °C | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
81 °C CC | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ALC, ETHER, ACETONE; INSOL IN WATER, VERY SOL IN BENZENE; SOL IN CHLOROFORM | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.967 @ 25 °C/4 °C | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Cyclohexene oxide | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
286-20-4 | |
Record name | Cyclohexene oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=286-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclohexene oxide | |
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Record name | Cyclohexene oxide | |
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Record name | 7-Oxabicyclo[4.1.0]heptane | |
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Record name | Cyclohexene oxide | |
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Record name | 1,2-epoxycyclohexane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.462 | |
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Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
GREATER THAN -10 °C | |
Record name | 1,2-EPOXYCYCLOHEXANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5422 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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